Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate
Overview
Description
Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate is a synthetic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
The synthesis of Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate typically involves multi-step organic reactions. One common method includes the Fischer indolisation reaction, where aryl hydrazines react with ketones under acidic conditions to form indoles . This is followed by N-alkylation to introduce the ethyl ester group . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate can be compared with other indole derivatives such as:
Tryptophan: A naturally occurring amino acid with an indole ring, essential for protein synthesis.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
The uniqueness of this compound lies in its synthetic versatility and potential for diverse biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 4-(1-methylindol-3-yl)-2,4-dioxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-3-20-15(19)14(18)8-13(17)11-9-16(2)12-7-5-4-6-10(11)12/h4-7,9H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMWGKZLITWXAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CN(C2=CC=CC=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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